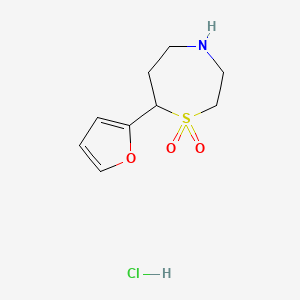
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but several studies have provided insights into its molecular targets. One proposed mechanism is that (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one may reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer activities, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. In addition, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anticancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is that it can be synthesized relatively easily on a small to medium scale in a laboratory setting. In addition, this compound exhibits a range of biological activities, which makes it a versatile tool for scientific research. However, one limitation of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one and identify its molecular targets.
Synthesemethoden
The synthesis of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can be achieved through a multi-step reaction process. The starting material for the synthesis is 3,4-dimethylbenzaldehyde, which undergoes a Knoevenagel condensation reaction with 3-pyridinecarboxaldehyde to form the corresponding α,β-unsaturated aldehyde. This intermediate is then reacted with 2-aminothiophenol in the presence of a suitable catalyst to yield the desired thiazolidinone product. The overall synthesis method is relatively straightforward and can be performed on a small to medium scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one have been explored extensively in scientific research. One area of interest is its anti-inflammatory activity, which has been demonstrated in several studies. For example, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in vitro and in vivo.
Another potential application of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is in the treatment of cancer. Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis in cancer cells.
Eigenschaften
IUPAC Name |
(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(8-12(11)2)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYYSXFTHRKPP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

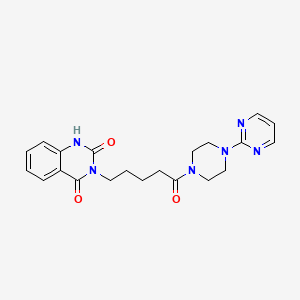
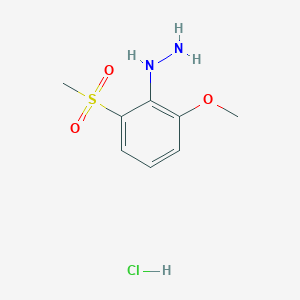
![4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2997446.png)
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)
![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)
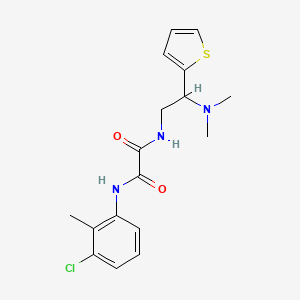
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2997454.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)
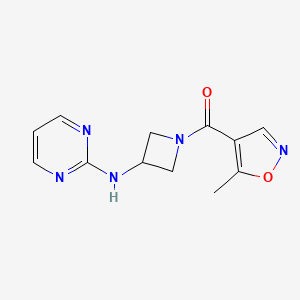
![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)
![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)
